N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry . The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenoxyacetamide moiety, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura cross-coupling reaction, which starts with 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst . This reaction forms the furan ring, which is then coupled with the phenoxyacetamide moiety through a series of condensation reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . It also exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell growth and survival .
Comparison with Similar Compounds
N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and exhibits similar biological activities, including anticancer properties.
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide moiety and are known for their diverse pharmacological activities.
The uniqueness of N-{3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-15-8-10-18(11-9-15)27-14-20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
VUERGBIQBKXTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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